REACTION_CXSMILES
|
Cl[CH2:2][C:3]1([CH3:7])[CH2:6][O:5][CH2:4]1.[N-:8]=[N+:9]=[N-:10].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[N:8]([CH2:2][C:3]1([CH3:7])[CH2:6][O:5][CH2:4]1)=[N+:9]=[N-:10] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
ClCC1(COC1)C
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0.308 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at about 96° C. to about 103° C. for 4.5 h
|
Duration
|
4.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (25 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
ADDITION
|
Details
|
containing aluminum oxide (10 g)
|
Type
|
WASH
|
Details
|
the column was rinsed with additional methylene chloride
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC1(COC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.84 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |